6-Bromoquinazolin-4-amine

描述

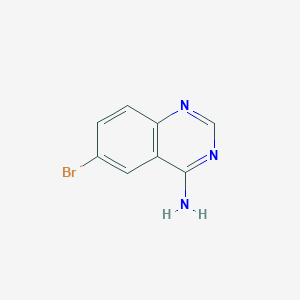

6-Bromoquinazolin-4-amine is a stable compound characterized by a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound has a bromine atom at the 6th position and an amino group at the 4th position of the quinazoline ring .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazolin-4-amine typically involves the reaction of 6-bromoanthranilic acid with formamide under specific conditions. This reaction produces the quinazoline core with the desired substitutions . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: 6-Bromoquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Amination Reactions: The amino group can react with various electrophiles to form substituted quinazolines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Amination Reactions: Reagents like aromatic amines and conditions involving heating and the use of bases like potassium carbonate are typical.

Major Products:

科学研究应用

Anticancer Activity

6-Bromoquinazolin-4-amine derivatives have been extensively studied for their anticancer properties, particularly their ability to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that certain derivatives of this compound exhibit significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. For instance, a study evaluated the cytotoxicity of various 4-anilino-6-bromoquinazolines and found that compounds with a 4-fluorophenyl substitution showed enhanced activity compared to standard treatments like Gefitinib .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(Halogenoanilino)-6-bromoquinazolines | MCF-7 | 19.70 | EGFR-TK Inhibition |

| 4-(Halogenoanilino)-6-bromoquinazolines | HeLa | 29.26 | EGFR-TK Inhibition |

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of this compound derivatives. In vitro evaluations against various bacterial and fungal strains have shown promising results, indicating their potential as dual anticancer and antimicrobial agents.

Case Study: Antimicrobial Evaluation

A comprehensive evaluation conducted on several derivatives revealed that they possess significant inhibitory activity against pathogenic strains commonly associated with nosocomial infections. The structure-activity relationship suggests that modifications at the 6-position enhance the antimicrobial efficacy .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | Staphylococcus aureus | 15 μg/mL |

| This compound Derivative B | Escherichia coli | 10 μg/mL |

Cardiovascular Effects

Another notable application of this compound is its cardiovascular effects. Studies have indicated that certain derivatives can induce hypotensive effects, making them potential candidates for treating hypertension.

Case Study: Hypotensive Activity

In a pharmacological evaluation, a compound derived from this compound was shown to produce a significant drop in blood pressure in animal models. Specifically, at a dose of 2.5 mg/kg administered intravenously, it resulted in an immediate decrease in blood pressure by approximately 60 mmHg .

Table 3: Hypotensive Effects of Derivatives

| Compound | Dose (mg/kg) | Initial BP Drop (mmHg) | Duration (minutes) |

|---|---|---|---|

| 6-Bromoquinazolin Derivative C | 2.5 | 60 | 50 |

Synthesis and Structural Modifications

The synthesis of various derivatives of this compound has been achieved through methods such as Suzuki-Miyaura cross-coupling reactions, leading to enhanced biological activities through structural modifications.

Research Insights

The introduction of different substituents at the aniline moiety has been shown to significantly affect both the cytotoxic and antimicrobial properties of these compounds. For example, halogen substitutions improve binding affinity and metabolic stability, which are critical for drug development .

作用机制

The mechanism of action of 6-Bromoquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

相似化合物的比较

6-Bromo-2-(4-pyridyl)-quinazolin-4-one: Similar in structure but with a pyridyl group at the 2nd position.

6-Bromoquinazolin-4-one: Lacks the amino group at the 4th position but retains the bromine substitution.

Uniqueness: 6-Bromoquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Bromoquinazolin-4-amine, a compound characterized by a bromine atom at the 6th position and an amino group at the 4th position of the quinazoline ring, has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is part of the quinazolinone family, known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure enables it to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Renal Cancer (TK-10)

- Melanoma (UACC-62)

The cytotoxicity of this compound was evaluated using the sulforhodamine B (SRB) assay, revealing IC50 values that indicate its potency against these cell lines. For example, one study reported that certain derivatives of this compound showed enhanced inhibitory activity compared to others, with IC50 values ranging from approximately 14.96 µM to 37.18 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6bromo-2-styrylquinazolinone 5a | MCF-7 | 37.18 |

| 6bromo-2-styrylquinazolinone 5b | UACC-62 | 22.99 |

| 6bromo-2-styrylquinazolinone 5d | TK-10 | 22.48 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's ability to inhibit microbial growth suggests potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Target Interaction : Quinazolinones typically interact with enzymes involved in critical biochemical pathways. For instance, molecular docking studies have suggested that this compound may bind effectively to dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide synthesis .

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .

- Inflammatory Modulation : Some studies indicate that quinazolinone derivatives can modulate inflammatory responses, potentially through inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological properties:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. The results indicated that structural modifications significantly influenced the biological activity of these compounds .

- In Vivo Studies : While most studies have concentrated on in vitro evaluations, preliminary in vivo studies are necessary to confirm the therapeutic potential and safety profile of these compounds.

- Comparative Analysis : Comparative studies with other quinazoline derivatives have shown that modifications at specific positions can lead to increased potency against various cancer cell lines .

常见问题

Basic Questions

Q. What are common synthetic routes for 6-Bromoquinazolin-4-amine derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic Substitution : React 6-bromo-4-chloroquinazoline with amines (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base (DIPEA) at room temperature for 2 hours. Purify via silica column chromatography with ethyl acetate/hexane gradients (15–75%) .

- Alternative Route : Use 4-chloro-6,7-dimethoxyquinazoline and 4-bromo-2-fluoroaniline in isopropanol at 90°C for 2 hours. Purify using combi-flash chromatography with EtOAc/heptane gradients (0–15%) .

Key Table: Synthesis Method Comparison

| Parameter | Pd-Catalyzed Coupling | Nucleophilic Substitution |

|---|---|---|

| Starting Material | 6-bromo-4-chloroquinazoline | 4-chloro-6,7-dimethoxyquinazoline |

| Reagents | Thiophen-2-ylmethanamine, DIPEA | 4-bromo-2-fluoroaniline, DIPEA |

| Solvent | DMF | Isopropanol |

| Reaction Conditions | 2 h, room temperature | 2 h, 90°C |

| Purification | Silica column (EtOAc/hexanes) | Combi-flash (EtOAc/heptane) |

| Yield | 99% | 80% |

Q. How to purify and characterize this compound derivatives?

Methodological Answer:

- Purification : Use silica gel column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) or combi-flash systems. Monitor fractions via TLC .

- Characterization :

- NMR : Record and NMR in DMSO-d6 (400 MHz) to confirm substitution patterns and aromatic protons .

- LCMS/HRMS : Use Agilent systems with TFA-modified acetonitrile/water gradients (4–100%) for purity (>95%) and HRMS (ESI) for exact mass verification .

Key Table: Analytical Techniques

| Technique | Conditions | Conditions |

|---|---|---|

| NMR | DMSO-d6, 400/100 MHz | DMSO-d6, 400/100 MHz |

| LCMS | Agilent Diode Array, TFA gradients | LCMS (m/z): 378.1 [M+1]+ |

| HRMS | ESI, calculated vs. observed m/z (e.g., 362.0957) | Not reported |

Q. What solvents and conditions optimize nucleophilic substitution in quinazoline synthesis?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (DMF) enhance reactivity for room-temperature reactions, while alcohols (isopropanol) are suitable for high-temperature (90°C) substitutions .

- Base Selection : DIPEA or Hunig’s base (1.2–1.5 eq.) neutralizes HCl byproducts and accelerates amine attack on the chloroquinazoline core .

Advanced Questions

Q. How to design microwave-assisted cross-coupling reactions for functionalizing this compound?

Methodological Answer:

- Suzuki Coupling : React 6-bromo-N-substituted quinazolin-4-amine with arylboronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh3)4 (10 mol%) and Na2CO3 in DMF. Microwave at 150°C for 1 hour. Purify via silica chromatography (5–65% EtOAc/hexanes) .

- Key Considerations : Optimize ligand-to-metal ratios and microwave power to prevent palladium aggregation, which reduces yield.

Q. How to conduct structure-activity relationship (SAR) studies on quinazoline derivatives?

Methodological Answer:

- Core Modifications : Introduce substituents at positions 6 (Br) and 4 (amine) to assess steric/electronic effects. For example, 6,7-dibromo analogs show enhanced kinase inhibition .

- Biological Assays : Test compounds against CLK1/CLK4 kinases using fluorescence polarization assays. Compare IC50 values to correlate substituent effects with activity .

Q. How to resolve contradictions in reaction yields when varying synthetic protocols?

Methodological Answer:

- Case Study : The 99% yield in DMF vs. 80% in isopropanol highlights solvent-dependent reactivity. Conduct controlled experiments to test:

- Solvent Polarity : Compare DMF (ε=37) vs. isopropanol (ε=18) to assess nucleophilicity.

- Temperature : Higher temperatures (90°C) may decompose sensitive intermediates.

- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables (solvent, base, time) and identify optimal conditions .

Data Contradiction Analysis Example

| Variable | High Yield (99%) | Moderate Yield (80%) |

|---|---|---|

| Solvent | DMF | Isopropanol |

| Temperature | Room temperature | 90°C |

| Base | Hunig’s base | DIPEA |

| Purification | Silica column | Combi-flash |

属性

IUPAC Name |

6-bromoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCKWLXHKAPOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352547 | |

| Record name | 6-bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-48-7 | |

| Record name | 6-Bromo-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。